1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds often involves the synthesis of novel derivatives with potential biological activities. For example, studies on the synthesis of derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and thiophenyltriazole moieties reveal their potential for antioxidative and anticancer activities. These compounds were synthesized using methods confirmed by spectroscopy and mass spectrometry, indicating a wide range of possible modifications to enhance desired properties (Tumosienė et al., 2020).
Biological Activities and Potential Therapeutic Applications
The structural analogs and derivatives of the specified compound have been investigated for various biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity, with some derivatives showing greater efficacy than ascorbic acid, and anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020). Another study focused on the utility of 1-(4-substituted-aminophenyl)ethanones in heterocyclic synthesis, highlighting their role as critical intermediates for developing compounds with biological and medicinal significance (Salem et al., 2021).
Antifungal and Antimicrobial Exploration
Compounds related to the one have also been evaluated for their antifungal and antimicrobial activities. For example, the synthesis of new fused pyrimidine derivatives evaluated as potent Aurora-A kinase inhibitors showed notable cytotoxicity against breast cancer cell lines, suggesting a pathway for developing novel anticancer agents (Shaaban et al., 2011). Additionally, derivatives incorporating pyrazole and 1,2,4-triazole moieties were synthesized and assessed for their properties, indicating the potential for interaction with various biological targets and suggesting their use in antifungal activity studies (Fedotov et al., 2022).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14(23)11-26-17-9-8-16-19-20-18(22(16)21-17)15-3-2-10-25-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGBGDTUQJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.